molecular formula C12H10Cl2N2O B8386626 2-Amino-3-(2,5-dichlorobenzyloxy)pyridine

2-Amino-3-(2,5-dichlorobenzyloxy)pyridine

Cat. No.: B8386626
M. Wt: 269.12 g/mol
InChI Key: DUMZICZXEVLHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2,5-dichlorobenzyloxy)pyridine is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3-[(2,5-dichlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2O/c13-9-3-4-10(14)8(6-9)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)

InChI Key

DUMZICZXEVLHRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (14.8 g, 75.9 mmol) and 2-amino-3hydroxypyridine (7.7 g, 69.7 mmol) in 40% aqueous sodium hydroxide solution (52 ml) and dichloromethane (52 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. More water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to obtain the product after trituration with ether (8.6 g, 46%), m.p. 103°-104 ° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three

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